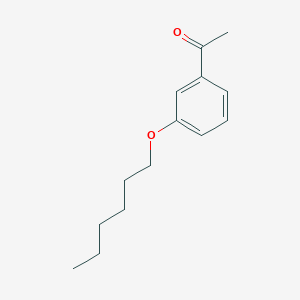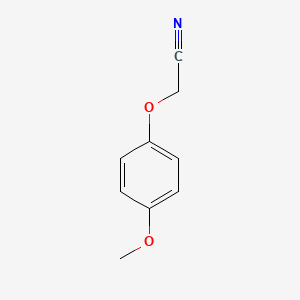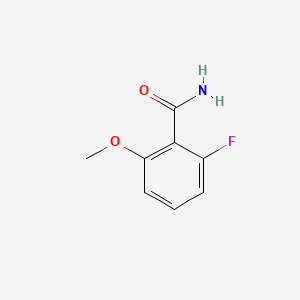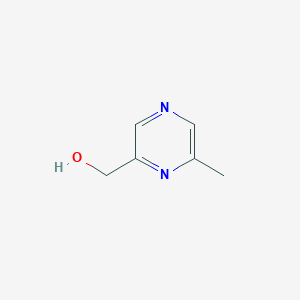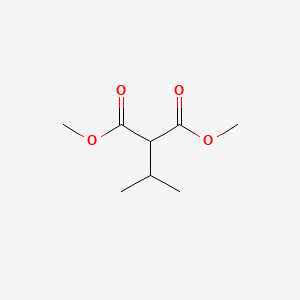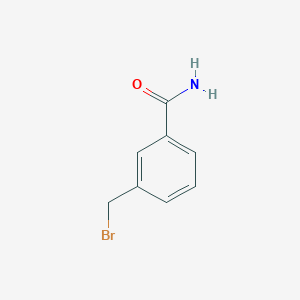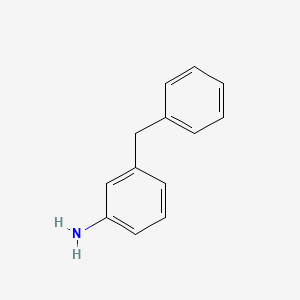
3-Benzylaniline
Übersicht
Beschreibung
3-Benzylaniline is a chemical compound that is a derivative of aniline, where a benzyl group is attached to the nitrogen atom of the aniline moiety. It is a secondary amine and can be involved in various chemical reactions due to the presence of the aniline and benzyl functional groups.
Synthesis Analysis
The synthesis of compounds related to 3-benzylaniline can be achieved through various methods. For instance, the synthesis of benzo[f]isoindole-1,3-dicarboxylates involves an I2-induced 1,3-dipolar cycloaddition reaction from quinones and N-substituted amino esters, which could be related to the synthesis of benzylaniline derivatives . Additionally, the synthesis of 3-carbonylated benzofuran derivatives is achieved through a gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds . Furthermore, the synthesis of α-aminophosphonates from N-benzylanilines is accomplished via a radical cation salt-initiated aerobic oxidation . These methods highlight the versatility of reactions involving benzyl and aniline groups.
Molecular Structure Analysis
The molecular structure of 3-benzylaniline derivatives can be complex and diverse. For example, the synthesis of yttrium benzene dicarboxylates results in compounds with one- and three-dimensional structures, indicating the potential for 3-benzylaniline derivatives to form intricate molecular architectures .
Chemical Reactions Analysis
3-Benzylaniline and its derivatives can undergo various chemical reactions. The radical cation salt-initiated phosphorylation of N-benzylanilines to produce α-aminophosphonates demonstrates the reactivity of the sp3 C-H bond adjacent to the nitrogen atom in benzylanilines . Additionally, the palladium-catalyzed aminocarbonylation of benzyl chlorides with anthranils to synthesize 3-arylquinolin-2(1H)-ones shows the ability of benzyl compounds to participate in carbonylative cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-benzylaniline derivatives can be inferred from related compounds. For instance, the electrochemical polymerization of N-benzylaniline results in a conducting polymer film, suggesting that 3-benzylaniline derivatives may also exhibit conductive properties . The solubility of the polymer in various solvents and its similarity to polyaniline in terms of cyclic voltammograms and infrared spectra further indicate the potential properties of 3-benzylaniline derivatives .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents Development : N-Benzylanilines, derivatives of 3-Benzylaniline, have been explored as fatty acid synthesis inhibitors, showing significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). One study highlighted compound 4k, a specific N-benzylaniline derivative, for its strong antibacterial activity against clinical MRSA strains and its potential in inhibiting and eradicating biofilms, indicating its use in developing anti-staphylococcal drugs (Zhang et al., 2019).
Synthesis of Conducting Polymer Films : In material science, N-benzylaniline has been used in the electrochemical polymerization process. This process yields conducting polymer films, which have applications in electronics. Research shows these polymers exhibit good conductivity and solubility in certain solvents, indicating their potential in various technological applications (Dong & Li, 1989).
Anti-Chlamydial Agents : Substituted N-benzylanilines have been synthesized and evaluated for their anti-chlamydial activity. Some derivatives demonstrated low cytotoxicity and high efficacy against chlamydial infections, suggesting their potential as therapeutic agents (Luyksaar et al., 2021).
VEGFR Tyrosine Kinase Inhibitors : N-Benzylanilines have been designed and synthesized as inhibitors of vascular endothelial growth factor (VEGF)-2, playing a role in inhibiting VEGFR-2 tyrosine kinase. Such compounds have potential applications in treating diseases related to abnormal angiogenesis, like cancer (Uno et al., 2008).
Safety and Hazards
According to the safety data sheet, 3-Benzylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being the target organ . In the event of fire, self-contained breathing apparatus should be worn .
Wirkmechanismus
Mode of Action
The exact mode of action of 3-Benzylaniline is currently unknown due to the lack of specific studies on this compound . It’s possible that 3-Benzylaniline interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is required to elucidate these interactions.
Biochemical Pathways
It’s worth noting that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting cellular responses . The effects of 3-Benzylaniline on these pathways could potentially influence a variety of biological processes.
Action Environment
The action of 3-Benzylaniline could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules These factors could affect the stability, efficacy, and action of the compound
Eigenschaften
IUPAC Name |
3-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYMMTQDXHJALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976985 | |
| Record name | 3-Benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61424-26-8 | |
| Record name | 61424-26-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



